1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
CAS No.: 926206-27-1
Cat. No.: VC4329992
Molecular Formula: C12H10ClFN2O3
Molecular Weight: 284.67
* For research use only. Not for human or veterinary use.
![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid - 926206-27-1](/images/structure/VC4329992.png)
Specification
CAS No. | 926206-27-1 |
---|---|
Molecular Formula | C12H10ClFN2O3 |
Molecular Weight | 284.67 |
IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H10ClFN2O3/c13-9-5-8(14)2-1-7(9)6-16-11(17)4-3-10(15-16)12(18)19/h1-2,5H,3-4,6H2,(H,18,19) |
Standard InChI Key | LLLDNHZNFJHZKS-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(N=C1C(=O)O)CC2=C(C=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Key Identifiers
The compound belongs to the pyridazine class of heterocyclic organic molecules, distinguished by a six-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C₁₂H₁₀ClFN₂O₃, with a molecular weight of 284.67 g/mol . Key identifiers include:
The structure comprises a tetrahydropyridazine ring (partially saturated with one keto group) substituted at position 1 with a (2-chloro-4-fluorophenyl)methyl group and at position 3 with a carboxylic acid moiety. This arrangement introduces both lipophilic (chlorofluorophenyl) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity .
Spectral and Physicochemical Properties
While experimental data on melting point, boiling point, and solubility remain sparse in published literature, computational predictions suggest moderate polarity due to the carboxylic acid group. The presence of electron-withdrawing substituents (chloro, fluoro) on the phenyl ring likely enhances the stability of the aromatic system and modulates electronic interactions within the molecule .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves multi-step organic reactions, typically starting with simpler precursors such as hydrazine derivatives and substituted phenyl aldehydes. A generalized approach includes:
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Condensation Reaction: Formation of the tetrahydropyridazine core via cyclization of a hydrazine derivative with a β-keto ester.
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Substitution: Introduction of the (2-chloro-4-fluorophenyl)methyl group through nucleophilic alkylation or cross-coupling reactions.
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Oxidation and Functionalization: Conversion of intermediate groups to the carboxylic acid functionality.
Key challenges in synthesis include controlling regioselectivity during cyclization and minimizing side reactions involving the reactive chlorofluorophenyl group. Solvent choice (e.g., dimethylformamide or tetrahydrofuran) and catalysts (e.g., palladium for cross-coupling) critically influence yield and purity.
Reactivity Profile
The carboxylic acid group enables typical acid-base reactions, including salt formation with bases. The tetrahydropyridazine ring exhibits reactivity at the keto group (position 6) and the unsaturated nitrogen atoms, allowing for further functionalization. For example, the keto group may undergo reduction to form secondary alcohols or participate in condensation reactions with amines.
Biological Activity and Mechanistic Insights
Preliminary Research Findings
In silico studies suggest potential binding affinity for enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Molecular docking simulations highlight favorable interactions between the carboxylic acid group and catalytic residues in these enzymes. Experimental assays on related compounds have shown moderate inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli models, though direct evidence for this specific derivative remains unpublished.
Research Directions and Applications
Synthetic Optimization
Current efforts focus on improving synthetic efficiency and scalability. Strategies include:
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Catalyst Development: Exploring heterogeneous catalysts to enhance reaction rates and selectivity.
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Green Chemistry: Substituting traditional solvents with ionic liquids or water-based systems to reduce environmental impact.
Biological Screening
Future studies aim to validate computational predictions through in vitro and in vivo testing. Priority targets include:
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Antimicrobial Activity: Screening against drug-resistant bacterial strains.
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Anti-inflammatory Potential: Assessing cytokine modulation in macrophage cell lines.
Material Science Applications
The compound’s rigid heterocyclic structure and functional groups make it a candidate for developing metal-organic frameworks (MOFs) or coordination polymers, though this area remains unexplored .
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